molecular formula C7H7N3O B14801372 (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol

Cat. No.: B14801372
M. Wt: 149.15 g/mol
InChI Key: HZIVGELAVZKMGJ-UHFFFAOYSA-N
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Description

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanol group attached to the 7th position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an iodizing agent such as N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to yield the desired compound . Another approach involves the use of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core, followed by functionalization to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1H-pyrazolo[3,4-c]pyridin-7-yl)aldehyde or (1H-pyrazolo[3,4-c]pyridin-7-yl)carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs) by binding to their active sites, thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its biological activity and chemical reactivity. Its ability to inhibit TRKs and other molecular targets makes it a valuable compound for scientific research and drug development.

Biological Activity

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring fused to a pyridine ring, with a methanol group at the 7th position of the pyrazole ring. Its structural attributes make it a candidate for various biological applications, including potential anticancer properties.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity. For instance, the methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs) by binding to their active sites, thus blocking downstream signaling pathways that are crucial for cell proliferation and survival.

Biological Activity

Recent studies have highlighted the compound's potential in treating various diseases, especially cancer. The following subsections summarize key research findings on its biological activity:

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer).
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), leading to cell death .
CompoundCell LineIC50 Value (µM)Mechanism
This compoundK562Low micromolarInduces apoptosis
This compoundMV4-11Low micromolarInhibits TRK signaling
This compoundMCF-7Low micromolarActivates caspase pathways

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression:

  • Target Enzymes : Tropomyosin receptor kinases (TRKs).
  • Inhibition Mechanism : By binding to TRKs, the compound disrupts signaling pathways that promote cell growth and survival.

Case Studies

Several studies have provided insights into the biological activities of related pyrazolopyridine derivatives:

  • Study on 2H-Pyrazolo[4,3-c]pyridine Derivatives : These compounds exhibited varying degrees of antiproliferative activity against K562 and MCF-7 cell lines. The study emphasized the importance of substituent bulkiness at specific positions on the pyrazole ring affecting biological activity significantly .
  • Synthesis and Evaluation of Pyrazolo Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that certain substituents enhanced the antiproliferative effects while others diminished them. This highlights the structure-activity relationship critical for drug development .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-7-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-3,11H,4H2,(H,9,10)

InChI Key

HZIVGELAVZKMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=NN2)CO

Origin of Product

United States

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